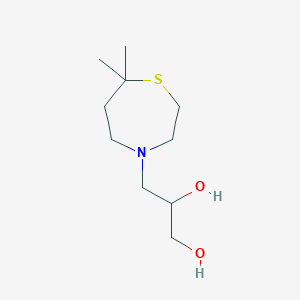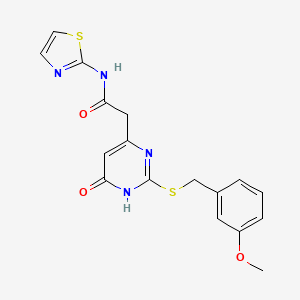
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol is a chemical compound with the molecular formula C10H21NO2S It is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol typically involves the formation of the thiazepane ring followed by the introduction of the propane-1,2-diol moiety. One common synthetic route includes the reaction of a suitable precursor with a sulfur and nitrogen source under controlled conditions to form the thiazepane ring. Subsequent steps involve the functionalization of the ring to introduce the propane-1,2-diol group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The thiazepane ring can undergo substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the thiazepane ring.
Scientific Research Applications
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The thiazepane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile
- 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the propane-1,2-diol moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and applications that are not possible with other related compounds.
Properties
IUPAC Name |
3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-10(2)3-4-11(5-6-14-10)7-9(13)8-12/h9,12-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSLTBZAQBGBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1)CC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702890-26-3 |
Source


|
| Record name | 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)
![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2549611.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)
![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)
![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)
![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)
![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)
